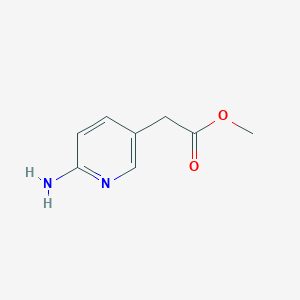
5-Chloropyridine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyridine-3-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5-position and a carbothioamide group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 5-Chloropyridine-3-carbothioamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyridine-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Sulfonamides and related compounds.
Reduction Products: Amines and related derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an inhibitor of urease, an enzyme involved in various pathological conditions.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Research: Investigated for its antimicrobial and antifungal activities.
Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloropyridine-3-carbothioamide, particularly in its role as a urease inhibitor, involves binding to the active site of the enzyme. This binding disrupts the enzyme’s ability to catalyze the hydrolysis of urea, thereby inhibiting its activity. Molecular docking studies have shown that the compound interacts with key residues in the enzyme’s active site, leading to its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloropyridine-2-carbothioamide
- 5-Chloropyridine-4-carbothioamide
- 2-Chloropyridine-3-carbothioamide
Uniqueness
5-Chloropyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it has shown higher efficacy as a urease inhibitor and different reactivity in substitution and coupling reactions .
Propiedades
Fórmula molecular |
C6H5ClN2S |
|---|---|
Peso molecular |
172.64 g/mol |
Nombre IUPAC |
5-chloropyridine-3-carbothioamide |
InChI |
InChI=1S/C6H5ClN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) |
Clave InChI |
XIFRPSFRLOAZKR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










amine](/img/structure/B12096755.png)




![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
